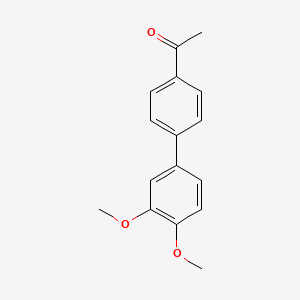

p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis

A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is reported . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state .Chemical Reactions Analysis

This review analyses the seven main classes of boron reagent that have been developed . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Physical And Chemical Properties Analysis

The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .科学的研究の応用

Excitation Studies : A study involving p-methylbenzaldehyde and p-chlorobenzaldehyde, related to the compound , focused on the molecular dipole moment changes upon excitation of these compounds. This research is significant for understanding the photophysical properties of similar molecules (Hossain & Hanson, 1978).

Polyethylene Interactions : Research on the diffusion, permeation, and solubility of compounds including benzaldehyde in polyethylene highlights the interaction of similar molecules with polymers, relevant to packaging and material science (Gonzales et al., 1967).

Synthesis and Applications in Medicine : The synthesis of compounds related to p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde has been explored for potential applications in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).

Antioxidant Activity : Compounds synthesized from 3,4-dihydroxybenzaldehyde, similar to the compound , have shown potent antioxidative activity. This is significant in the development of new antioxidants (Venkateswarlu et al., 2003).

Chemical Sensing and Luminescence : Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks, incorporating similar molecular structures, have demonstrated potential as fluorescence sensors for detecting benzaldehyde derivatives (Shi et al., 2015).

Optoelectronic Devices : Research on hybrid silica materials encapsulating compounds like 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin indicates potential applications in advanced optoelectronic devices (Fagadar-Cosma et al., 2009).

Mixture Interactions : A combined theoretical and experimental study of binary mixtures involving p-methylbenzaldehyde, a related compound, can help understand the interactions of similar molecules in various solvents (Fathima & Ramakrishnan, 2009).

Catalytic Applications : A study demonstrated the synthesis of p-Methylbenzaldehyde using a Grignard reagent, which could have implications for catalytic processes involving related compounds (Yue Ke, 2002).

作用機序

Target of Action

The compound p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde, also known as 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone, is a derivative of the phenethylamine class . It has been found to exhibit good binding affinity with target microorganism proteins . The primary targets of this compound are likely to be proteins involved in microbial processes, given its antimicrobial activity .

Mode of Action

The compound interacts with its targets, primarily microbial proteins, leading to changes in their function . This interaction can inhibit the growth and proliferation of microbes, contributing to its antimicrobial activity . .

Biochemical Pathways

The compound is likely to affect biochemical pathways related to microbial growth and proliferation . . It’s worth noting that derivatives of phenethylamine, to which this compound belongs, have been found to have diverse biological activities .

Pharmacokinetics

Similar compounds have been found to have low aqueous solubility and low volatility , which could impact their bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is its antimicrobial activity, as it inhibits the growth and proliferation of microbes . This is likely achieved through its interaction with microbial proteins, disrupting their function and thus inhibiting microbial processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s low aqueous solubility and low volatility could affect its distribution in an aqueous environment and its stability over time. Furthermore, the compound’s antimicrobial activity could be influenced by the specific characteristics of the microbial environment, such as the presence of other microbes and environmental conditions .

Safety and Hazards

将来の方向性

The results obtained from the DFT analysis show good agreement with experimental data . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity . These results are the first attempt to fully understand the catalytic role of LiP in the degradation of lignin and its aromatic derivative compounds in terms of the electronic structure methods and future hybrid calculation approaches .

特性

IUPAC Name |

1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)14-8-9-15(18-2)16(10-14)19-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMQWMYHNAYUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2406754.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2406755.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2406756.png)

![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)